3-(3-Amino-2-hydroxypropyl)benzoicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-amino-2-hydroxypropyl)benzoic acid hydrochloride is an organic compound that features a benzene ring substituted with an amino group and a hydroxypropyl group. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-amino-2-hydroxypropyl)benzoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Hydroxypropylation: The amino group is then reacted with an epoxide, such as glycidol, under basic conditions to introduce the hydroxypropyl group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of 3-(3-amino-2-hydroxypropyl)benzoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reduction: Using large-scale hydrogenation reactors for the reduction step.
Continuous Flow Reactors: For the hydroxypropylation step to ensure consistent product quality.
Crystallization: The final product is crystallized from an appropriate solvent to obtain pure 3-(3-amino-2-hydroxypropyl)benzoic acid hydrochloride.
Chemical Reactions Analysis
Types of Reactions
3-(3-amino-2-hydroxypropyl)benzoic acid hydrochloride undergoes several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amino group can be further reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.
Major Products
Oxidation: 3-(3-oxo-2-hydroxypropyl)benzoic acid.
Reduction: 3-(3-amino-2-hydroxypropyl)benzoic acid.
Substitution: 3-(3-amino-2-hydroxypropyl)-4-nitrobenzoic acid or 3-(3-amino-2-hydroxypropyl)-4-sulfonic acid.
Scientific Research Applications
3-(3-amino-2-hydroxypropyl)benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 3-(3-amino-2-hydroxypropyl)benzoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, modifying their activity.
Pathways Involved: It may influence metabolic pathways by acting as a substrate or inhibitor for certain enzymes, thereby altering biochemical processes.
Comparison with Similar Compounds
Similar Compounds
3-aminobenzoic acid: Lacks the hydroxypropyl group, making it less versatile in certain reactions.
4-aminobenzoic acid: Similar structure but with the amino group in a different position, affecting its reactivity.
3-(2-hydroxyethyl)benzoic acid: Similar but with a shorter hydroxyalkyl chain.
Uniqueness
3-(3-amino-2-hydroxypropyl)benzoic acid hydrochloride is unique due to the presence of both an amino group and a hydroxypropyl group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable compound in various research fields.
Properties
Molecular Formula |
C10H14ClNO3 |
---|---|
Molecular Weight |
231.67 g/mol |
IUPAC Name |
3-(3-amino-2-hydroxypropyl)benzoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c11-6-9(12)5-7-2-1-3-8(4-7)10(13)14;/h1-4,9,12H,5-6,11H2,(H,13,14);1H |
InChI Key |
VYTMBYBZMRMQCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CC(CN)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.